molecular formula C14H14N2O6 B5134459 5-[(2,4,5-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(2,4,5-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5134459
M. Wt: 306.27 g/mol
InChI Key: SFSUFTKMTVJHSA-UHFFFAOYSA-N
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Description

5-[(2,4,5-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a compound that features a trimethoxyphenyl group attached to a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4,5-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4,5-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .

Mechanism of Action

The mechanism of action of 5-[(2,4,5-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent. It also interacts with enzymes such as thioredoxin reductase and heat shock protein 90 (Hsp90), contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,4,5-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of a trimethoxyphenyl group and a diazinane trione core. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-20-9-6-11(22-3)10(21-2)5-7(9)4-8-12(17)15-14(19)16-13(8)18/h4-6H,1-3H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSUFTKMTVJHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=O)NC2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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